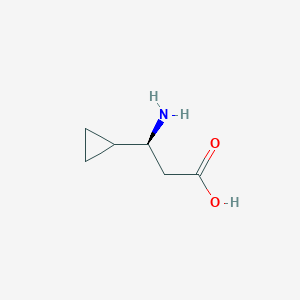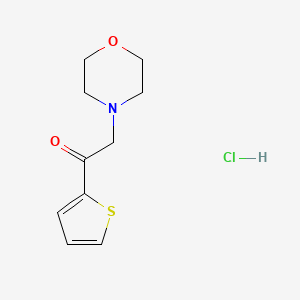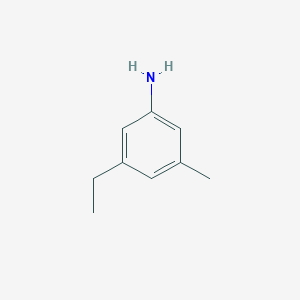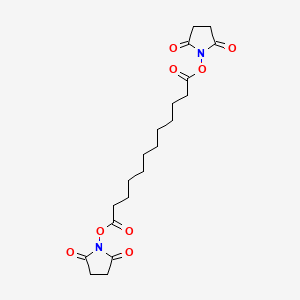
Potassium 3-(tert-butoxy)-3-oxopropanoate
Descripción general
Descripción
Potassium 3-(tert-butoxy)-3-oxopropanoate is a useful research compound. Its molecular formula is C7H11KO4 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Potassium 3-(tert-butoxy)-3-oxopropanoate, also known as Potassium tert-butoxide (KOt-Bu), is a strong base . It is traditionally used as a non-nucleophilic base in organic synthesis . The primary targets of this compound are protons (H+) in organic compounds .
Mode of Action
Potassium tert-butoxide is a bulky base . It attacks things that are out in the open with fierce and sturdy determination . Anything that requires the least bit of navigation through a narrow opening is going to be difficult . This means that tert-butoxide is very sensitive to steric interactions . Steric interactions are the repulsive interactions between electron clouds that happens when atoms “bump” into each other .
Biochemical Pathways
Potassium tert-butoxide is widely employed in organic synthesis to mediate the construction of C–C, C–O, C–N, C–S and miscellaneous bonds in good to excellent yields . It can be used to catalyze the Michael addition reaction, Pinacol rearrangement reaction and Ramberg-Backlund rearrangement reaction .
Pharmacokinetics
It is known to react with water , which could potentially affect its bioavailability. It is soluble in hexane, toluene, diethyl ether and tetrahydrofuran .
Result of Action
The result of Potassium tert-butoxide’s action is the formation of new bonds in organic compounds . For example, it can be used to form the “less substituted” alkenes in elimination reactions . Most of the time, elimination reactions favor the “more substituted” alkene – that is, the Zaitsev product. When tert-butoxide is used, it will preferentially remove the proton from the smaller group .
Action Environment
The action of Potassium tert-butoxide is influenced by environmental factors. It is moisture-sensitive and reacts violently with water and acids, possibly leading to fire . It is also incompatible with halogenated hydrocarbons, alcohols, strong oxidizing agents, ketones, and carbon dioxide .
Análisis Bioquímico
Biochemical Properties
Potassium 3-(tert-butoxide)-3-oxopropanoate plays a significant role in biochemical reactions . It is a strong base and can act as a nucleophile in various reactions . Due to its bulky nature, it is a poorer nucleophile than smaller alkoxides
Molecular Mechanism
The molecular mechanism of action of Potassium 3-(tert-butoxy)-3-oxopropanoate is complex and depends on the specific reaction conditions . It can act as a base in various reactions, and its reactivity can be influenced by additives that modify its cluster structure . For example, certain solvents can interact with the potassium center, yielding solvent-separated ion pairs .
Propiedades
IUPAC Name |
potassium;3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4.K/c1-7(2,3)11-6(10)4-5(8)9;/h4H2,1-3H3,(H,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBPZZKELHNMDZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11KO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


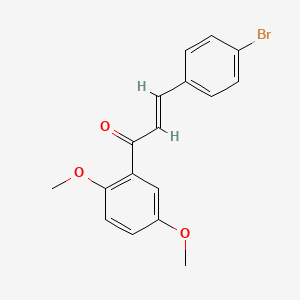
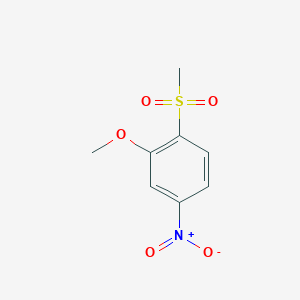
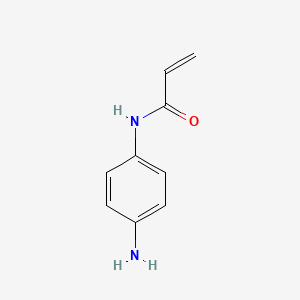
![Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid](/img/structure/B3153178.png)
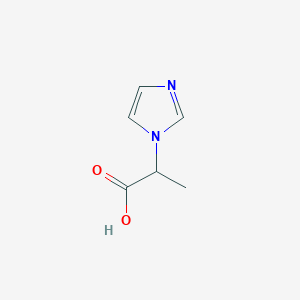
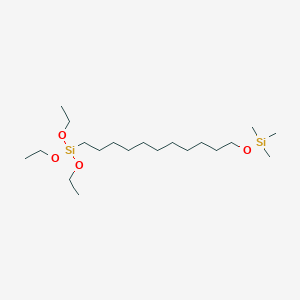
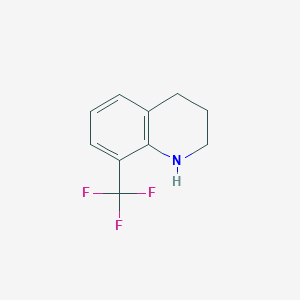
![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid](/img/structure/B3153198.png)
